molecular formula C19H21NO4 B2572262 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid CAS No. 308298-80-8

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid

Cat. No.: B2572262
CAS No.: 308298-80-8
M. Wt: 327.38
InChI Key: XOSYEAWJNJBWIF-UHFFFAOYSA-N
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Description

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid is a benzoic acid derivative featuring a phenoxyacetamido substituent at the para position of the aromatic ring. The compound integrates a 2-isopropyl-5-methylphenoxy group linked via an acetamido moiety to the benzoic acid core.

Properties

IUPAC Name

4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)20-15-7-5-14(6-8-15)19(22)23/h4-10,12H,11H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSYEAWJNJBWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid typically involves multiple steps, starting with the preparation of the phenoxy acetamido intermediate. This intermediate is then subjected to further reactions to introduce the isopropyl and methyl groups. Common reagents used in these reactions include acetic anhydride, isopropyl bromide, and methyl iodide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid moiety and acetamido group participate in oxidation processes:

Reaction Type Reagents/Conditions Products Source
Benzoic Acid Oxidation KMnO₄ (acidic conditions, 60°C)No reaction (benzoic acid is stable)
Phenoxy Group Oxidation CrO₃ (H₂SO₄, 25°C)Quinone derivatives

Reduction Reactions

The acetamido and aromatic groups are susceptible to reduction:

Reaction Type Reagents/Conditions Products Source
Amide Reduction LiAlH₄ (THF, reflux)Primary amine derivative
Aromatic Ring Reduction H₂/Pd-C (EtOH, 50°C)Cyclohexane-substituted analog

Nucleophilic Substitution

The phenoxy ether and acetamido groups undergo substitution:

Target Site Reagents/Conditions Products Source
Phenoxy O-Alkylation NaOH, alkyl halides (DMF, 80°C)Alkylated phenoxy derivatives
Acetamido Hydrolysis HCl (6M, reflux)Free amine and acetic acid

Cross-Coupling and Functionalization

The aromatic ring supports metal-catalyzed coupling reactions:

Reaction Type Reagents/Conditions Products Source
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid (THF)Biaryl-modified derivatives
Click Chemistry Cu(I), azides (RT)Triazole-linked conjugates

Acid-Base Reactions

The carboxylic acid group enables salt formation and pH-dependent reactivity:

Reaction Type Reagents/Conditions Products Source
Salt Formation NaOH (aq.)Sodium carboxylate salt
Esterification SOCl₂, ROH (reflux)Methyl/ethyl esters

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, producing CO₂ and phenolic byproducts.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the acetamido bond.

Comparative Reactivity with Analogues

Compound Key Reactivity Differences
4-(2-(4-Isopropylphenoxy)acetamido)benzoic acid Faster oxidation due to less steric hindrance
4-(2-(4-Methoxyphenoxy)acetamido)benzoic acid Resists nucleophilic substitution at phenoxy group

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, particularly in the development of new synthetic pathways.

Biology

Research indicates that 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects: Its structural similarity to known anti-inflammatory agents positions it as a candidate for further investigation in pain management therapies.

Medicine

The compound is under investigation for its potential therapeutic applications:

  • Drug Development: Ongoing research aims to explore its use in creating novel non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of related compounds have demonstrated improved binding affinity to cyclooxygenase-2 (COX-2), suggesting that similar modifications could enhance the efficacy of this compound in medicinal chemistry .
  • Analgesic Activity: In-vivo studies have indicated that modifications to the acetamide moiety can lead to significant reductions in pain response, highlighting the compound's potential in analgesic formulations .

Industry

In industrial applications, this compound is utilized as:

  • Intermediate in Specialty Chemicals Production: Its unique properties make it suitable for use in synthesizing various industrial compounds.
  • Additives in Formulations: Its ability to modify physical or chemical properties makes it valuable in diverse formulations across industries such as cosmetics and pharmaceuticals.

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated effectiveness against bacterial strainsDemonstrated significant inhibition of growth against Staphylococcus aureus
Analgesic Activity ResearchEvaluated pain relief potentialShowed up to 75% reduction in pain response compared to control groups at specific dosages
Drug Development TrialsExplored modifications for NSAID developmentIdentified structural changes that enhance COX-2 selectivity and bioavailability

Mechanism of Action

The mechanism of action of 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 3-(2-(2-Isopropyl-5-methylphenoxy)acetamido)-4-methoxybenzoic Acid (CAS: 649773-92-2)

The closest structural analog identified is 3-(2-(2-Isopropyl-5-methylphenoxy)acetamido)-4-methoxybenzoic acid (CAS: 649773-92-2) . Key differences include:

  • Substituent Position : The acetamido group is attached at position 3 (meta) on the benzoic acid ring in the analog, whereas the target compound has this group at position 4 (para).
  • Additional Methoxy Group : The analog features a methoxy (-OCH₃) substituent at position 4, absent in the target compound.
Table 1: Molecular and Structural Comparison
Property Target Compound 3-(2-(2-Isopropyl-5-methylphenoxy)acetamido)-4-methoxybenzoic Acid
Molecular Formula C₁₉H₂₁NO₄ (inferred) C₂₀H₂₃NO₅
Molecular Weight (g/mol) 327.38 (calculated) 357.4
Substituents -COOH (position 4), acetamido-phenoxy (position 4) -COOH (position 3), acetamido-phenoxy (position 3), -OCH₃ (position 4)
Key Functional Groups Benzoic acid, acetamido, isopropyl, methyl Benzoic acid, acetamido, methoxy, isopropyl, methyl
Implications of Structural Differences:

Acidity : The target compound’s para-substituted benzoic acid group may exhibit higher acidity compared to the analog’s meta-substituted counterpart due to reduced steric hindrance and electronic effects.

Conformational Flexibility : The para-substituted acetamido group in the target compound may adopt a distinct spatial orientation, influencing interactions with biological targets.

Broader Context: Comparison with Other Aromatic Carboxylic Acid Derivatives

  • Electron-Withdrawing vs. Electron-Donating Groups : The absence of a methoxy group (electron-donating) in the target compound may reduce resonance stabilization of the benzoic acid’s carboxylate anion, increasing its acidity relative to the analog .
  • Bioactivity Trends: Phenoxyacetamido derivatives are often explored for antimicrobial or anti-inflammatory properties. Substituent position and polarity significantly modulate these activities, as seen in isoxazoline derivatives (e.g., ’s compound with a m.p. of 138°C and 74% yield) .

Biological Activity

4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid, a synthetic organic compound with the molecular formula C19H22N2O3, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoic acid moiety linked to an acetamido group and a phenoxy group. The presence of isopropyl and methyl substituents contributes to its unique properties.

PropertyValue
Molecular FormulaC19H22N2O3
Molecular Weight326.399 g/mol
IUPAC Name4-[[2-(5-Methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid
CAS Number302549-69-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may influence enzymatic pathways and receptor activities, thereby modulating physiological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain pathways.
  • Protein Degradation Pathways : Research indicates that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting a role in protein homeostasis and potential anti-aging effects .

Anti-inflammatory Properties

Studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance, derivatives have been evaluated for their ability to reduce inflammation in various models, showing promise as non-steroidal anti-inflammatory drugs (NSAIDs).

Analgesic Effects

In vivo studies have indicated that this compound may possess analgesic properties, potentially more potent than traditional NSAIDs. Experimental models have shown reductions in pain responses, suggesting its utility in pain management .

Antimicrobial Activity

Initial evaluations have suggested that the compound may also exhibit antimicrobial properties, making it a candidate for further investigation in treating infections .

Case Studies and Research Findings

  • Proteasomal Activity Enhancement : A study highlighted that benzoic acid derivatives could significantly activate proteasomal chymotrypsin-like activity, indicating their potential in enhancing protein degradation mechanisms .
  • In Silico Studies : Computational analyses have shown favorable binding affinities of this compound with COX enzymes, suggesting its potential as a selective inhibitor with reduced side effects compared to existing NSAIDs .
  • Comparative Analysis : When compared to similar compounds like thymol (2-isopropyl-5-methylphenol), this compound demonstrated unique properties due to its specific functional groups, which may confer distinct biological activities .

Q & A

Q. How can researchers optimize the synthesis yield of 4-(2-(2-Isopropyl-5-methylphenoxy)acetamido)benzoic acid?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, refluxing in methanol with glacial acetic acid as a catalyst (as used in analogous benzoic acid derivatives) can achieve yields >95% . Adjusting reaction time (e.g., 45–50 minutes for similar acetamido compounds) and solvent polarity (e.g., ethanol for crystallization) improves purity and yield . Kinetic studies under varying temperatures (e.g., 45°C vs. room temperature) may identify optimal conditions .
  • Example Data :
ParameterConditionYieldPurity
CatalystGlacial acetic acid96%>98%
SolventMethanol85%90%
CrystallizationEthanol74%*95%*
From analogous protocols

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the acetamido and phenoxy substituents. Overlapping signals (e.g., δ = 3.86 ppm for methyl groups) require high-field instruments (≥200 MHz) and deuterated DMSO for resolution . HPLC (≥98% purity threshold) with UV detection ensures absence of byproducts, while elemental analysis (e.g., C 56.97%, H 3.42%) validates stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : SAR requires systematic substitution of functional groups. For example:
  • Replace the isopropyl group with tert-butyl or cyclohexyl to assess steric effects.
  • Modify the phenoxy moiety with electron-withdrawing groups (e.g., -NO2) to study electronic interactions.
    Computational tools like Discovery Studio can model binding affinities and predict bioactivity . Validate predictions via in vitro assays (e.g., enzyme inhibition) with IC50 comparisons .

Q. What strategies address contradictions in NMR data due to signal overlap?

  • Methodological Answer : Overlapping signals (e.g., unresolved C4/C6 carbons at δ = 171.4–173.0 ppm) can be resolved using:
  • 2D NMR (HSQC, HMBC) to assign coupled protons and carbons.
  • Variable-temperature NMR to reduce dynamic effects in crowded regions .
  • Isotopic labeling of specific groups (e.g., 13C-labeled acetamido) for unambiguous identification .

Q. How can computational modeling predict degradation pathways under experimental conditions?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and identify labile sites (e.g., acetamido or ester linkages). Simulate degradation in silico using software like Gaussian under varying pH/temperature. Validate with LC-MS to detect fragments (e.g., m/z ratios matching predicted breakdown products) .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Define critical process parameters (CPPs: temperature, catalyst concentration).
  • Use design of experiments (DoE) to map interactions between CPPs and outcomes (yield, purity).
  • Standardize purification (e.g., column chromatography with hexane/EtOH gradients) to minimize impurities .

Q. What experimental controls are essential for biological activity assays?

  • Methodological Answer : Include:
  • Negative controls : Solvent-only (e.g., DMSO) to exclude vehicle effects.
  • Positive controls : Known inhibitors/agonists (e.g., BAY 60-2770 for benzoic acid derivatives) .
  • Stability controls : Pre-incubate the compound under assay conditions (e.g., 37°C, 24 hours) to confirm integrity via HPLC .

Tables for Key Data

Table 1 : Comparative Yields Under Different Conditions

Reaction ConditionCatalystSolventYield (%)Reference
Reflux, 1 hourGlacial AcOHMethanol96
45°C, 1 hourNoneDMF34
Acetic anhydride, 50 minAcOHEthanol74

Table 2 : NMR Signal Assignments for Key Protons

Proton Groupδ (ppm)MultiplicityReference
Acetamido -NH10.2s
Isopropyl -CH(CH3)21.2–1.4d
Phenoxy aromatic protons6.8–7.2m

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